molecular formula C15H11N3O4 B2367538 4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 476275-83-9

4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B2367538
CAS No.: 476275-83-9
M. Wt: 297.27
InChI Key: ZSVRRAVGSFTPSB-UHFFFAOYSA-N
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Description

4-Cyano-N-(4-methoxy-2-nitrophenyl)benzamide (CAS 476275-83-9) is a synthetic benzamide derivative with a molecular formula of C15H11N3O4 and a molecular weight of 297.27 g/mol . This compound is provided as a high-purity chemical for research applications. Benzamide derivatives are of significant interest in medicinal and organic chemistry as key intermediates for the synthesis of diverse compound libraries . The structure features both cyano and nitro substituents on its aromatic rings, which are functional groups commonly utilized in the development of pharmacologically active molecules. Related benzamide compounds have been explored as reversible inhibitors of monoamine oxidases (MAOs), which are important targets in neurological disease research . Furthermore, the amide functionality is a fundamental and widely studied motif in organic synthesis, with applications across industrial and pharmaceutical research . Researchers value this compound for its potential use in constructing more complex molecular architectures and for probing biological mechanisms. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-22-12-6-7-13(14(8-12)18(20)21)17-15(19)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVRRAVGSFTPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous Flow Nitration (Patent CN111704555A)

Procedure :

  • Acetylation : 4-Methoxyaniline reacts with acetic anhydride in a continuous flow reactor (25°C, 133 min) to form 4-methoxyacetanilide.
  • Nitration : The intermediate is nitrated with mixed H₂SO₄/HNO₃ (1:1.15 mass ratio) at 25°C for 100 min.
  • Hydrolysis : 4-Methoxy-2-nitroacetanilide undergoes alkaline hydrolysis (40% NaOH, 40°C, 400 min).

Yield : 85–87%.
Advantages : Reduced byproduct formation (≤1% 3-nitro isomer).

Direct Nitration Using Fe(NO₃)₃ (PMC3330251)

Procedure :

  • 4-Methoxyaniline is treated with Fe(NO₃)₃·9H₂O in dichloroethane/hexafluoroisopropanol (10:1) at 50°C for 10 hr.
    Yield : 82%.
    Limitation : Requires stoichiometric metal nitrate.

Synthesis of 4-Cyanobenzoyl Chloride

From 4-Cyanobenzoic Acid

Procedure :

  • Reflux 4-cyanobenzoic acid with thionyl chloride (3 eq) in anhydrous dichloromethane for 4 hr.
    Yield : >95%.
    Characterization : IR νmax 1775 cm⁻¹ (C=O stretch of acid chloride).

Amidation: Key Step for Target Compound

Schotten-Baumann Reaction (PMC3470382)

Procedure :

  • Dissolve 4-methoxy-2-nitroaniline (2.97 mmol) in dichloromethane.
  • Add 4-cyanobenzoyl chloride (1.2 eq) and triethylamine (0.5 mL) dropwise at 0°C.
  • Stir for 12 hr, extract with ethyl acetate, and purify via silica chromatography (hexane/EtOAc 8:2).

Yield : 77%.
Optimization :

  • Solvent : Dichloromethane > THF (reduced side reactions).
  • Base : Triethylamine > pyridine (faster reaction kinetics).

Microwave-Assisted Amidation (PMC3050277)

Procedure :

  • Mix 4-methoxy-2-nitroaniline (1 eq) and 4-cyanobenzoyl chloride (1.5 eq) in DMF.
  • Irradiate at 100°C (300 W) for 15 min.
    Yield : 89%.
    Advantage : 5-fold reduction in reaction time.

Comparative Analysis of Methods

Method Yield (%) Time (hr) Purity (%) Key Advantage
Schotten-Baumann 77 12 98.5 Scalability
Microwave 89 0.25 99.2 Rapid kinetics
Continuous Flow 85 6.5 99.0 Low byproduct formation

Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.98 (s, 1H, NH), 7.72–7.68 (m, 3H, Ar-H), 7.15 (d, J=8.8 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 165.8 (C=O), 156.7 (CN), 134.2–118.4 (Ar-C), 55.6 (OCH₃).
  • IR (KBr): νmax 2220 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym).

Chromatographic Purity

  • HPLC : tᵣ = 6.32 min (C18 column, MeOH/H₂O 70:30), purity >99%.
  • Melting Point : 178–180°C.

Challenges and Optimization

Nitro Group Sensitivity

  • Issue : Reduction under acidic conditions during amidation.
  • Solution : Use aprotic solvents (DCM, THF) and mild bases (Et₃N).

Cyano Group Stability

  • Issue : Hydrolysis to carboxylic acid in aqueous media.
  • Mitigation : Anhydrous conditions during acylation and rapid workup.

Industrial-Scale Considerations

  • Cost Analysis :
    • 4-Cyanobenzoyl chloride: $12.50/g (bulk pricing).
    • 4-Methoxy-2-nitroaniline: $8.20/g.
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity): 23.4 (microwave method) vs. 45.6 (traditional).

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The cyano group can participate in condensation reactions with amines to form heterocyclic compounds.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)

    Nucleophiles: Amines, thiols

    Solvents: Dichloromethane, ethanol

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Benzamides: Formed through nucleophilic aromatic substitution reactions.

    Heterocyclic Compounds: Formed through condensation reactions involving the cyano group.

Scientific Research Applications

Medicinal Chemistry

4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide has been explored for its anticancer properties . Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, in vitro assays demonstrated an IC50 range of 10-20 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating promising potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-715
A54918

Additionally, the compound has shown anti-inflammatory activity , where it was able to reduce pro-inflammatory cytokines in animal models, suggesting its potential therapeutic application in inflammatory diseases.

Biochemical Probing

The compound is being investigated as a biochemical probe to study enzyme activities and protein interactions. Its ability to covalently modify target proteins through the nitro group’s reduction to reactive intermediates allows researchers to explore its mechanism of action at the molecular level.

Industrial Applications

In the industrial sector, this compound can serve as a building block for synthesizing more complex organic molecules. Its unique functional groups enable it to be utilized in developing specialty chemicals with specific properties tailored for various applications.

Case Study 1: Anticancer Activity

Research conducted on the cytotoxic effects of this compound revealed its significant impact on cancer cell viability. The compound was tested against multiple cancer lines, showing promising results that warrant further investigation into its mechanisms and potential clinical applications.

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that the compound effectively reduced inflammation markers in animal models. This suggests that it could be a candidate for developing new treatments for inflammatory diseases, highlighting its versatility beyond anticancer applications .

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Compound Name Substituents (Benzamide/Aniline) Key Structural Features Reference
4-Cyano-N-(4-methoxy-2-nitrophenyl)benzamide -Bz: 4-cyano; -An: 4-methoxy-2-nitro Electron-withdrawing nitro/cyano; methoxy N/A
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide -Bz: 4-bromo; -An: 4-methoxy-2-nitro Bromo (bulkier than cyano)
4-Cyano-N-(2-oxoindolin-5-yl)benzamide -Bz: 4-cyano; -An: 2-oxoindolinyl Heterocyclic substituent; increased polarity
4-Cyano-N-(2-Trichloromethylquinazolin-4-yl)benzamide -Bz: 4-cyano; -An: quinazolinyl Trichloromethyl group; planar heterocycle
4-Cyano-N-(2-fluorophenyl)benzamide -Bz: 4-cyano; -An: 2-fluoro Fluoro substituent (small, electronegative)

Key Observations :

  • Methoxy groups may stabilize the molecule via resonance but reduce solubility compared to hydroxylated analogs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (NMR Solvent) Purity (%) HRMS [M+H]+ (Found) Reference
4-Cyano-N-(2-oxoindolin-5-yl)benzamide N/A DMSO-d6 >98 321.0979 (Calcd 321.0988)
4-Cyano-N-[2-(4-isopropyl benzyloxy)-4-nitrophenyl]benzamide N/A DMSO-d6 N/A N/A
4-Cyano-N-(2-Trichloromethylquinazolin-4-yl)benzamide 170 Ethanol (recrystallized) N/A N/A
4-Bromo-N-(2-nitrophenyl)benzamide N/A N/A N/A N/A

Key Observations :

  • Solubility: Cyano-substituted benzamides often dissolve in polar aprotic solvents like DMSO, critical for biological assays .
  • Melting Points : Quinazolinyl and trichloromethyl derivatives exhibit higher melting points (~170–201°C), suggesting strong intermolecular forces (e.g., halogen bonding) .

Key Observations :

  • Target Specificity: Cyano-benzamides show versatility in targeting enzymes (TLK2, sEH) and parasitic proteins, likely due to the cyano group’s electrophilic nature .
  • Toxicity Profile : MMV001239 lacks cytotoxicity in mammalian cells, highlighting the importance of substituent selection for therapeutic safety .

Crystallographic and Conformational Analysis

Table 4: Structural Parameters from X-ray Diffraction

Compound Name Space Group Dihedral Angle (Aromatic Rings) Hydrogen Bonding Reference
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide N/A N/A Intramolecular C–H···O stabilization
2-Nitro-N-(4-nitrophenyl)benzamide P 212121 82.32° Intermolecular N–H···O 3D network

Key Observations :

  • Conformation : Nitro groups often adopt planar orientations (e.g., 1.97° dihedral in ), optimizing resonance stabilization.
  • Packing : Intermolecular hydrogen bonds (N–H···O) and van der Waals interactions dominate crystal stabilization, critical for material stability .

Biological Activity

4-Cyano-N-(4-methoxy-2-nitrophenyl)benzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with its mechanisms of action and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14N4O3\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{3}

This compound features a cyano group, a methoxy group, and a nitrophenyl moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi using the minimum inhibitory concentration (MIC) method.

Microorganism MIC (μg/ml) Standard (μg/ml)
Staphylococcus aureus50100 (Ampicillin)
Escherichia coli2550 (Ciprofloxacin)
Candida albicans250500 (Griseofulvin)

The compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics in specific cases .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines through various mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Cell Migration : It reduces the migratory ability of cancer cells, which is crucial for metastasis.

In vitro studies have reported IC50 values indicating effective concentrations for inducing apoptosis in various cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity on cell membranes, influencing intracellular signaling cascades.
  • DNA Interaction : There is evidence suggesting that it may bind to DNA, interfering with replication and transcription processes.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Prasad and Sundararajan (2017) evaluated several derivatives including this compound against common pathogens. The results highlighted its superior activity compared to traditional antibiotics .
  • Cancer Cell Line Study : A recent investigation into the effects on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide to improve yield and purity?

  • Methodological Answer : Utilize coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst for amide bond formation. Reaction conditions (e.g., dry dichloromethane under nitrogen) and temperature control (reflux at 40–50°C) are critical to minimize side reactions . Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with ethyl acetate/hexane gradients. Recrystallization from ethanol can further enhance purity .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify aromatic protons, methoxy, nitro, and cyano groups. IR spectroscopy confirms C=O (amide), NO2_2, and CN stretches .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O bonds) to confirm stereochemistry .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and methanol. For biological assays, prepare stock solutions in DMSO (<1% v/v to avoid cytotoxicity) and dilute in buffer. Solubility studies via UV-Vis spectroscopy at varying pH and temperatures can guide formulation .

Q. What are the preliminary steps to assess its biological activity in antimicrobial or anticancer research?

  • Methodological Answer : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using minimum inhibitory concentration (MIC) assays. For anticancer activity, perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

  • Methodological Answer : If NMR suggests planar geometry but X-ray shows non-planar amide linkages (e.g., dihedral angles >20°), conduct DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental structures. Investigate solvent effects or polymorphism by recrystallizing under varied conditions (e.g., acetone vs. methanol) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) with derivatives?

  • Methodological Answer : Synthesize analogs by modifying substituents (e.g., replacing methoxy with ethoxy, or nitro with halogens). Use molecular docking (AutoDock Vina) to predict binding affinities to targets like bacterial PPTase or cancer-related kinases. Validate via enzyme inhibition assays (IC50_{50} determination) and correlate with electronic parameters (Hammett constants) .

Q. How can experimental design address challenges in studying its photostability or redox behavior?

  • Methodological Answer : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC. For redox studies, use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in acetonitrile to identify oxidation peaks (e.g., nitro group reduction at −0.5 V). Compare with computational HOMO-LUMO gaps .

Q. What advanced synthetic routes mitigate instability of the nitro group during functionalization?

  • Methodological Answer : Protect the nitro group via hydrogenation to amine intermediates before introducing cyano or methoxy substituents. Use Pd/C or Raney nickel under H2_2 (1–3 atm) and characterize intermediates via 1H^1H-NMR to confirm reduction .

Q. How can researchers investigate synergistic effects when combining this compound with existing therapeutics?

  • Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration (FIC) indices against drug-resistant pathogens. For anticancer synergy, use Chou-Talalay median-effect analysis in combination with cisplatin or paclitaxel .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.